Structural Uniqueness of the 3-Thiophene-2-Methoxyethyl Substituent Among Quinoline-8-sulfonamide Derivatives
Comparison of the target compound's N-substituent against representative quinoline-8-sulfonamide analogs from the patent literature and published PKM2 series reveals that the 2-methoxy-2-(thiophen-3-yl)ethyl group is absent from all characterized bioactive analogs, providing a structurally differentiated chemical starting point [1][2]. While functional analogs such as compound 9a (bearing a 1,2,3-triazole linker) demonstrated sub-millimolar activity in reducing intracellular pyruvate levels in A549 cells, the specific methoxyethyl-thiophene linker geometry introduces a distinct hydrogen-bond acceptor topology and a rotatable bond profile (6 rotatable bonds, XLogP3-AA = 2.2, TPSA = 105 Ų) that differs from all reported active comparators [1][3].
| Evidence Dimension | Substituent Chemical Identity and Physicochemical Profile |
|---|---|
| Target Compound Data | 2-methoxy-2-(thiophen-3-yl)ethyl substituent; MW = 348.4; XLogP3-AA = 2.2; TPSA = 105 Ų; 6 rotatable bonds |
| Comparator Or Baseline | Compound 9a (triazole-linked analog, MW unspecified); general quinoline-8-sulfonamide PKM2 modulator series with benzyl/triazole linkers |
| Quantified Difference | Qualitative structural divergence; no direct activity data exists. Physicochemical space distinct from series reported in Molecules 2023. |
| Conditions | In silico structural comparison; physicochemical property computation via PubChem; PKM2 modulation assay context from literature (A549 cells, 24h treatment, intracellular pyruvate measurement) |
Why This Matters
This structural uniqueness ensures the compound cannot be replaced by any known quinoline-8-sulfonamide analog without introducing an uncontrolled and uncharacterized variable into the experimental system, making it a necessary procurement item for studies requiring this exact topology.
- [1] Zagórska, A., et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules 2023, 28(6), 2509. View Source
- [2] EP2448582B1 – Quinoline-8-sulfonamide derivatives having an anticancer activity. European Patent Office, 2010. View Source
- [3] PubChem Compound Summary for CID 72717947, N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide. National Center for Biotechnology Information (2024). View Source
